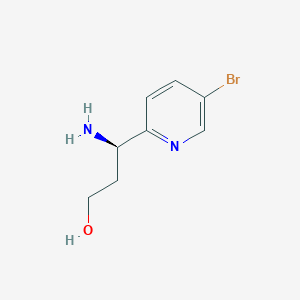![molecular formula C9H8ClN3 B13323140 4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13323140.png)
4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and a cyclopropyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrimidine ring . Another approach involves the use of dimethyl malonate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and scalability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are also utilized to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.
Suzuki Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl derivatives.
Electrophilic Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki Coupling: Typical reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like tetrahydrofuran (THF).
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of Lewis acids like aluminum chloride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceutical compounds and other bioactive molecules .
Scientific Research Applications
4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways. This inhibition can result in the induction of apoptosis in cancer cells, suppression of viral replication, or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the cyclopropyl group but shares the pyrrolo[2,3-d]pyrimidine core structure.
4-Aminopyrrolo[2,3-d]pyrimidine: Contains an amino group instead of a chlorine atom, offering different reactivity and applications.
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Features an additional iodine atom, which can further enhance its reactivity in cross-coupling reactions.
Uniqueness
4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both the chlorine atom and the cyclopropyl group, which confer distinct chemical properties and biological activities. The cyclopropyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C9H8ClN3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H8ClN3/c10-8-7-6(5-1-2-5)3-11-9(7)13-4-12-8/h3-5H,1-2H2,(H,11,12,13) |
InChI Key |
SZKMEPJJSHVYIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CNC3=C2C(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


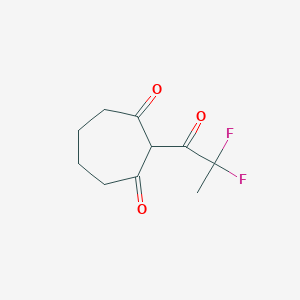
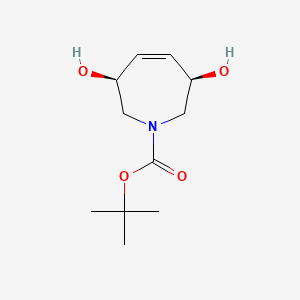
![4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13323067.png)
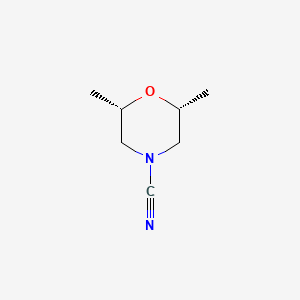
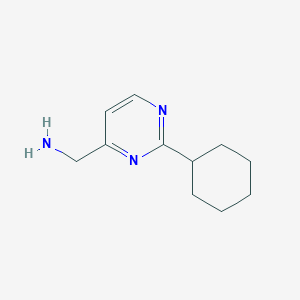
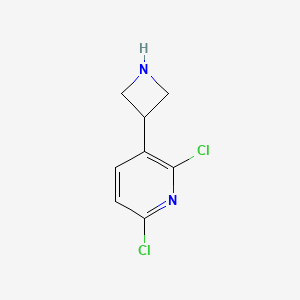
![2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13323089.png)
![(4S)-2-Oxa-7-azabicyclo[2.2.1]heptane-3,5-dione](/img/structure/B13323100.png)
![2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13323109.png)
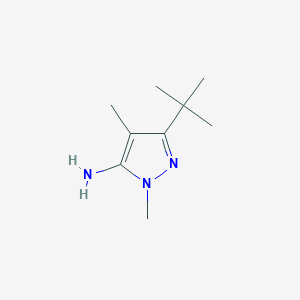
![tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B13323119.png)
![4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13323121.png)
![(7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B13323129.png)
